2-Pyridin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one
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Overview
Description
2-Pyridin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound features a fused pyridine and pyrimidine ring system, which is known for its biological activity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl . Another approach includes the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene, followed by the addition of a base .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms could be potential strategies for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Pyridin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidinone oxides, while reduction could produce dihydropyrimidines.
Scientific Research Applications
2-Pyridin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor, particularly targeting kinases.
Mechanism of Action
The mechanism of action of 2-Pyridin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells . The pathways involved include the alteration of cell cycle progression and induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Acts as a tyrosine kinase inhibitor.
Pyrazolo[3,4-d]pyrimidine: Exhibits CDK2 inhibition.
Uniqueness
2-Pyridin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one is unique due to its specific fused ring structure, which imparts distinct biological activities. Its ability to inhibit CDKs selectively makes it a promising candidate for targeted cancer therapies .
Properties
Molecular Formula |
C11H8N4O |
---|---|
Molecular Weight |
212.21 g/mol |
IUPAC Name |
2-pyridin-4-yl-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H8N4O/c16-11-8-3-6-13-10(8)14-9(15-11)7-1-4-12-5-2-7/h1-6H,(H2,13,14,15,16) |
InChI Key |
YRERHPNCPAMXTL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC2=C1C(=O)NC(=N2)C3=CC=NC=C3 |
Origin of Product |
United States |
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